molecular formula C19H12FNO4S B11012311 3-Phenyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate

3-Phenyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate

Cat. No.: B11012311
M. Wt: 369.4 g/mol
InChI Key: WIPBFDVQPSQODC-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a phenyl group and a fluorobenzenesulfonate moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, which can be synthesized by the cyclization of 2-aminophenol with benzoic acid derivatives under acidic conditions. The phenyl group is introduced via a Friedel-Crafts acylation reaction.

The final step involves the sulfonation of the benzoxazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial to maintain consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzene moiety, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

3-Phenyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its antimicrobial and anticancer activities, making it a candidate for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2-benzoxazole: Lacks the sulfonate group, making it less reactive in certain chemical reactions.

    4-Fluorobenzenesulfonate: Without the benzoxazole moiety, it has different chemical and biological properties.

    Benzoxazole derivatives: Various derivatives exist with different substituents, affecting their reactivity and applications.

Uniqueness

3-Phenyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate is unique due to the combination of the benzoxazole ring and the fluorobenzenesulfonate group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H12FNO4S

Molecular Weight

369.4 g/mol

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) 4-fluorobenzenesulfonate

InChI

InChI=1S/C19H12FNO4S/c20-14-6-9-16(10-7-14)26(22,23)25-15-8-11-17-18(12-15)24-21-19(17)13-4-2-1-3-5-13/h1-12H

InChI Key

WIPBFDVQPSQODC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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